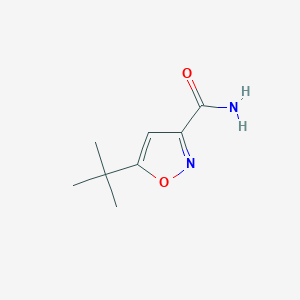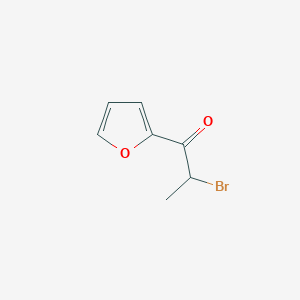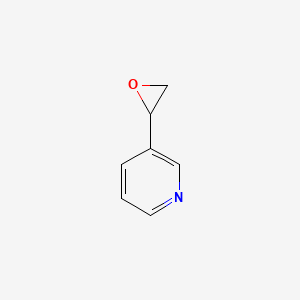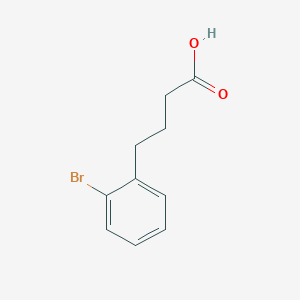
2-溴-6-碘吡啶
描述
2-Bromo-6-iodopyridine is an organic compound with the chemical formula C5H3BrIN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its dual halogenation, featuring both bromine and iodine atoms attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
科学研究应用
2-Bromo-6-iodopyridine has a wide range of applications in scientific research:
作用机制
Target of Action
2-Bromo-6-iodopyridine is a chemical compound used in the synthesis of various pharmaceutical agents . .
Mode of Action
It is known to be employed in efficient one-pot synthesis of 7-azaindoles , which suggests that it may interact with its targets through a mechanism involving the formation of carbon-nitrogen bonds.
Biochemical Pathways
Given its use in the synthesis of 7-azaindoles , it may be involved in pathways related to the synthesis and function of these compounds.
Result of Action
Given its use in the synthesis of 7-azaindoles , it may contribute to the biological activities of these compounds, which include anti-HIV properties .
生化分析
Biochemical Properties
2-Bromo-6-iodopyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-nitrogen (C-N) bonds through catalytic processes. For instance, it has been employed in copper-catalyzed selective C-N bond formation reactions . These interactions are crucial for the development of new pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 2-Bromo-6-iodopyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins within cells, leading to changes in cellular function. For example, it has been used in studies involving the selective amination of pyridine derivatives, which can impact various cellular pathways . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-Bromo-6-iodopyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s halogen atoms (bromine and iodine) play a crucial role in its binding affinity and specificity. These interactions can lead to changes in gene expression and enzyme activity, which are fundamental to its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-iodopyridine can change over time. The compound’s stability and degradation are important factors to consider. It is known to be sensitive to light and air, which can affect its long-term stability . Studies have shown that the compound can maintain its activity over extended periods when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures . These temporal effects are critical for its use in long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-iodopyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and changes in cellular function. Studies have shown that the compound’s impact on animal models is dose-dependent, with specific thresholds for therapeutic and toxic effects . Understanding these dosage effects is essential for its potential use in drug development.
Metabolic Pathways
2-Bromo-6-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The compound can undergo metabolic reactions, such as halogenation and dehalogenation, which are mediated by specific enzymes . These metabolic pathways are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Bromo-6-iodopyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects . These processes are essential for its bioactivity and therapeutic potential.
Subcellular Localization
2-Bromo-6-iodopyridine’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments within the cell, where it can modulate cellular functions. For example, it may localize to the nucleus or mitochondria, influencing gene expression and metabolic processes . Understanding its subcellular localization is vital for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2,6-dibromopyridine, selective iodination can be achieved using iodine and a suitable oxidizing agent . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 2-bromo-6-iodopyridine is formed by reacting 2-bromopyridine with an iodinating agent .
Industrial Production Methods: Industrial production of 2-Bromo-6-iodopyridine typically involves large-scale halogenation reactions under controlled conditions. The process often requires the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually maintained at low temperatures to ensure selectivity and yield .
化学反应分析
Types of Reactions: 2-Bromo-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as silver oxide for selective iodination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
相似化合物的比较
- 2-Bromo-4-iodopyridine
- 2-Iodo-6-bromopyridine
- 2,6-Dibromopyridine
- 2,6-Diiodopyridine
Comparison: 2-Bromo-6-iodopyridine is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity between the bromine and iodine atoms, making it versatile for various synthetic applications .
属性
IUPAC Name |
2-bromo-6-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOQMWRTNVBXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462044 | |
| Record name | 2-bromo-6-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234111-08-1 | |
| Record name | 2-bromo-6-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-6-iodopyridine in the synthesis of 6-ethynylbipyridine?
A: 2-bromo-6-iodopyridine serves as a crucial starting material in the synthesis of 6-ethynylbipyridine. [] It undergoes a Sonogashira coupling reaction with 2-methyl-3-butyn-2-ol, which replaces the iodine atom with the alkyne-containing group. This step is followed by a Stille coupling with 2-(trimethylstannanyl) pyridine and subsequent hydrolysis to finally yield 6-ethynylbipyridine.
Q2: Why is this synthetic route for 6-ethynylbipyridine considered advantageous?
A: The research paper highlights the "facile and inexpensive" nature of this synthetic route. [] This suggests that compared to alternative methods, this approach utilizes readily available and cost-effective reagents, potentially simplifying the synthesis and making it more accessible for research and development purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)












